tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyridinone moiety and the formyl group. The tert-butyl ester group is usually introduced in the final step to protect the carboxylate functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridinone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carboxylate derivatives: These compounds share the azetidine ring structure and may have similar chemical properties.
Pyridinone derivatives: Compounds containing the pyridinone moiety, which may exhibit similar reactivity and biological activity.
Uniqueness
Tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate is unique due to the combination of its structural features, including the azetidine ring, pyridinone moiety, and formyl group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl 3-(3-formyl-2-oxopyridin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)15-7-11(8-15)16-6-4-5-10(9-17)12(16)18/h4-6,9,11H,7-8H2,1-3H3 |
InChI Key |
GQSSTZYJJRCHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CC=C(C2=O)C=O |
Origin of Product |
United States |
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